Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]-
Overview
Description
Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]- is a versatile compound widely used in organic synthesis, medicinal chemistry, and material science. This compound is known for its ability to form stable complexes with diols, making it valuable in various chemical reactions and applications.
Mechanism of Action
Target of Action
Boronic acids are known to interact with various enzymes and receptors in the body .
Mode of Action
Boronic acids are generally involved in the suzuki-miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like a boronic acid) with a halide or pseudo-halide using a palladium catalyst . The boronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which boronic acids participate, is a key process in the synthesis of various organic compounds . These compounds can affect various biochemical pathways depending on their structure and function.
Result of Action
The products of the suzuki-miyaura cross-coupling reaction can have various effects depending on their structure and the biochemical pathways they influence .
Action Environment
The environment can significantly influence the action, efficacy, and stability of [4-(dibenzylcarbamoyl)phenyl]boronic Acid. Factors such as pH, temperature, and the presence of other molecules can affect the Suzuki-Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]- typically involves the reaction of 4-aminophenylboronic acid with bis(phenylmethyl)carbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Boronic esters and boronic anhydrides.
Reduction: Boronate esters.
Substitution: Various substituted boronic acid derivatives.
Scientific Research Applications
Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]- has numerous applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Employed in the development of enzyme inhibitors and as a tool for studying biological pathways.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
4-Formylphenylboronic acid: Another derivative with a formyl group, used in organic synthesis and medicinal chemistry.
4-(N-Boc-amino)phenylboronic acid: A derivative with a Boc-protected amino group, used in peptide synthesis and as a building block for more complex molecules.
Uniqueness
Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]- is unique due to its bis(phenylmethyl)amino carbonyl group, which enhances its stability and reactivity compared to simpler boronic acids. This makes it particularly valuable in applications requiring high specificity and efficiency.
Properties
IUPAC Name |
[4-(dibenzylcarbamoyl)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BNO3/c24-21(19-11-13-20(14-12-19)22(25)26)23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14,25-26H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSOUVYTOYGNEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446623 | |
Record name | Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212554-91-1 | |
Record name | Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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